molecular formula C6H8F2O3 B1615257 3-Fluoropropanoic anhydride CAS No. 2266-47-9

3-Fluoropropanoic anhydride

Cat. No.: B1615257
CAS No.: 2266-47-9
M. Wt: 166.12 g/mol
InChI Key: GVVLKELFMHRLEW-UHFFFAOYSA-N
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Description

3-Fluoropropanoic anhydride is an organofluorine compound with the molecular formula C6H8F2O3 It is a derivative of propanoic acid where a fluorine atom is substituted at the third carbon position

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Fluoropropanoic anhydride can be synthesized through the reaction of 3-fluoropropanoic acid with acetic anhydride or other dehydrating agents. The reaction typically occurs under mild conditions, often at room temperature, and involves the removal of water to form the anhydride. Another method involves the use of triphenylphosphine and trichloroisocyanuric acid as reagents to convert carboxylic acids directly into anhydrides .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using similar dehydrating agents. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

3-Fluoropropanoic anhydride undergoes various chemical reactions, including:

    Hydrolysis: Reacts with water to form 3-fluoropropanoic acid.

    Aminolysis: Reacts with amines to form amides.

    Alcoholysis: Reacts with alcohols to form esters.

Common Reagents and Conditions

    Hydrolysis: Typically performed in aqueous conditions, often with a mild acid or base catalyst.

    Aminolysis: Conducted with primary or secondary amines under mild heating.

    Alcoholysis: Involves the use of alcohols, often with a catalytic amount of acid or base.

Major Products

    Hydrolysis: Produces 3-fluoropropanoic acid.

    Aminolysis: Yields 3-fluoropropanoic amides.

    Alcoholysis: Forms 3-fluoropropanoic esters.

Scientific Research Applications

3-Fluoropropanoic anhydride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-fluoropropanoic anhydride involves its reactivity as an electrophile. The fluorine atom increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. This property is exploited in various chemical reactions where the anhydride acts as an acylating agent, transferring the 3-fluoropropanoic group to nucleophiles such as amines, alcohols, and water .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of a single fluorine atom, which provides a balance between reactivity and stability. This makes it particularly useful in applications where selective fluorination is desired without the extreme reactivity of perfluorinated compounds.

Properties

IUPAC Name

3-fluoropropanoyl 3-fluoropropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8F2O3/c7-3-1-5(9)11-6(10)2-4-8/h1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVVLKELFMHRLEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CF)C(=O)OC(=O)CCF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8F2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70177197
Record name Propionic anhydride, 3-fluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70177197
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2266-47-9
Record name Propionic anhydride, 3-fluoro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002266479
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Propionic anhydride, 3-fluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70177197
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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